molecular formula C29H37N5O5S2 B2423554 N-[3-(Azepane-1-sulfonyl)phenyl]-2-({3-[3-(morpholin-4-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide

N-[3-(Azepane-1-sulfonyl)phenyl]-2-({3-[3-(morpholin-4-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide

Cat. No.: B2423554
M. Wt: 599.8 g/mol
InChI Key: CXKDPEIDELMYIG-UHFFFAOYSA-N
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Description

N-[3-(Azepane-1-sulfonyl)phenyl]-2-({3-[3-(morpholin-4-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C29H37N5O5S2 and its molecular weight is 599.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study by Matlock et al. (2015) discusses the synthesis of morpholines and other related compounds, which may include derivatives similar to the chemical . They report moderate to excellent yields and high levels of regio- and diastereoselectivity in their synthesis process (Matlock et al., 2015).

Antimicrobial and Antifungal Activity

  • Research by Majithiya and Bheshdadia (2022) involved synthesizing derivatives from a morpholin-3-one molecule, which is structurally related to the compound . These derivatives were tested for antimicrobial activity against selected bacterial and fungal strains (Majithiya & Bheshdadia, 2022).

Anti-Tuberculosis Activity

  • Bai et al. (2011) conducted a study on the synthesis of certain acetamide derivatives with anti-tuberculosis activity. These compounds could potentially bear structural similarities to the compound (Bai et al., 2011).

Synthesis of Heterocyclic Compounds

  • Zaki et al. (2017) describe the synthesis of various compounds including tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolines, which may be structurally related to the compound . This research provides insights into the synthesis and potential applications of such compounds (Zaki et al., 2017).

Anticancer Evaluation

  • A study by Zyabrev et al. (2022) on the synthesis and in vitro evaluation of certain oxazole derivatives for their anticancer activity may offer insights into similar applications for the compound (Zyabrev et al., 2022).

Mechanism of Action

Target of Action

GNF-Pf-3107, also known as N-(3-(azepan-1-ylsulfonyl)phenyl)-2-((3-(3-morpholinopropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide, primarily targets the human indoleamine 2,3-dioxygenase 2 (hIDO2) . hIDO2 is an enzyme involved in the metabolism of tryptophan, an essential amino acid, into kynurenine. This pathway plays a crucial role in immune regulation and response to inflammation.

Mode of Action

GNF-Pf-3107 acts as a potent inhibitor of hIDO2 . It binds to the enzyme and significantly reduces its activity, thereby affecting the tryptophan-kynurenine metabolic pathway . This inhibition disrupts the normal functioning of the pathway, leading to changes in immune response and inflammation.

Biochemical Pathways

The primary biochemical pathway affected by GNF-Pf-3107 is the tryptophan-kynurenine pathway . By inhibiting hIDO2, GNF-Pf-3107 reduces the conversion of tryptophan into kynurenine. This alteration can affect various downstream effects, including immune regulation and response to inflammation.

Pharmacokinetics

It is known that the compound is orally bioavailable and can permeate the blood-brain barrier . These properties suggest that GNF-Pf-3107 has good absorption, distribution, metabolism, and excretion (ADME) characteristics, which can impact its bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of GNF-Pf-3107’s action primarily involve alterations in immune response and inflammation. By inhibiting hIDO2, GNF-Pf-3107 disrupts the tryptophan-kynurenine pathway, leading to changes in immune regulation and response to inflammation . This can have various downstream effects, potentially contributing to the compound’s therapeutic efficacy.

Biochemical Analysis

Biochemical Properties

It is known that the compound interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve both covalent and non-covalent bonds

Cellular Effects

The effects of GNF-Pf-3107 on various types of cells and cellular processes are currently being studied. Preliminary research suggests that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Preliminary studies suggest that the compound may have a certain degree of stability and may undergo degradation over time . Long-term effects on cellular function observed in in vitro or in vivo studies are also being explored.

Dosage Effects in Animal Models

Studies on the effects of different dosages of GNF-Pf-3107 in animal models are ongoing. Preliminary findings suggest that the effects of the compound may vary with dosage, with potential threshold effects observed in some studies

Metabolic Pathways

The metabolic pathways that GNF-Pf-3107 is involved in are currently being studied. The compound is believed to interact with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels

Transport and Distribution

The compound may interact with various transporters or binding proteins, and may have effects on its localization or accumulation

Subcellular Localization

The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . The effects of this localization on the activity or function of the compound are also being studied.

Properties

IUPAC Name

N-[3-(azepan-1-ylsulfonyl)phenyl]-2-[3-(3-morpholin-4-ylpropyl)-4-oxoquinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N5O5S2/c35-27(30-23-9-7-10-24(21-23)41(37,38)33-14-5-1-2-6-15-33)22-40-29-31-26-12-4-3-11-25(26)28(36)34(29)16-8-13-32-17-19-39-20-18-32/h3-4,7,9-12,21H,1-2,5-6,8,13-20,22H2,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKDPEIDELMYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)CSC3=NC4=CC=CC=C4C(=O)N3CCCN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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